1-Benzyl-6-bromo-1,2-dihydropyridin-2-one is a synthetic organic compound that belongs to the class of dihydropyridinones. This compound features a benzyl group at the first position and a bromine atom at the sixth position of the dihydropyridinone ring. It is recognized for its potential applications in medicinal chemistry, particularly as a precursor for various bioactive molecules. The compound is classified under heterocyclic compounds due to its nitrogen-containing ring structure.
The synthesis of 1-benzyl-6-bromo-1,2-dihydropyridin-2-one can be achieved through several methods, primarily involving the bromination of 1-benzyl-1,2-dihydropyridin-2-one. This process typically utilizes bromine or brominating agents such as N-bromosuccinimide in solvents like dichloromethane. The reaction conditions are crucial for ensuring selective bromination at the desired position.
The synthetic route may include:
The molecular structure of 1-benzyl-6-bromo-1,2-dihydropyridin-2-one can be represented by the following chemical formula:
Key structural data includes:
1-Benzyl-6-bromo-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-benzyl-6-bromo-1,2-dihydropyridin-2-one is closely linked to its biological activity. As an angiotensin II receptor antagonist, it interacts with specific receptors in the renin-angiotensin system, which plays a significant role in regulating blood pressure. The binding of this compound inhibits receptor activity, leading to vasodilation and reduced blood pressure.
Analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm the structure and purity of synthesized compounds.
1-Benzyl-6-bromo-1,2-dihydropyridin-2-one has several notable applications:
This compound's unique structure and reactivity make it valuable in various scientific fields, particularly in drug development and organic synthesis.
The systematic IUPAC name 1-benzyl-6-bromo-1,2-dihydropyridin-2-one precisely defines this compound’s atomic connectivity and functional groups. The root "pyridin-2-one" indicates a six-membered aromatic heterocycle with a carbonyl at position 2, while "1,2-dihydro" specifies partial saturation between N1 and C2. The prefix "1-benzyl" denotes a benzyl group attached to the nitrogen atom (N1), and "6-bromo" identifies bromine substitution at the C6 position. This nomenclature follows IUPAC Rule C-123.2 for partially unsaturated heteromonocyclic compounds [2] [4].
Structurally, the compound belongs to the 2-pyridone class, characterized by an amidic carbonyl that enables tautomerization between lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. The non-aromatic 1,2-dihydropyridin-2-one core features a conjugated diene system (C3=C4–C5=C6) with an endocyclic enone moiety. Bromine at C6 creates an α,β-unsaturated ketone equivalent with inherent electrophilicity. The benzyl group provides steric bulk and lipophilic character [4] [6].
Table 1: Key Structural Identifiers of 1-Benzyl-6-bromo-1,2-dihydropyridin-2-one
Identifier | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₀BrNO | PubChem [2] |
Molecular Weight | 264.12 g/mol | PubChem [2] |
SMILES | C1=CC=C(C=C1)CN2C(=O)C=CC=C2Br | PubChem [2] |
InChIKey | RMTAYYHGGHUYDK-UHFFFAOYSA-N | PubChem [2] |
Hydrogen Bond Acceptors | 2 (O, N) | Calculated [2] |
Hydrogen Bond Donors | 0 | Calculated [2] |
Pyridinone scaffolds emerged as privileged structures in medicinal chemistry following the discovery of natural products like maltol and rubrolones in the 1960s. Early synthetic efforts focused on 4-pyridones as NADH mimics, but 2-pyridones gained prominence with the development of quinolone antibiotics (e.g., nalidixic acid, 1962). The non-aromatic 1,2-dihydropyridin-2-one core was historically underexplored due to synthetic challenges but gained traction as a conformationally constrained enamide isostere [6] [7].
Key evolutionary milestones include:
The specific compound 1-benzyl-6-bromo-1,2-dihydropyridin-2-one represents a strategic evolution—the bromine atom transforms the core from an end-product to a synthetic intermediate for C–C bond formation via Suzuki or Negishi coupling. This adaptability aligns with modern fragment-based drug design paradigms [2] [8].
Benzyl Group:The N1-benzyl moiety profoundly impacts physicochemical and pharmacological properties. It enhances lipophilicity (predicted logP +2.5) and confers metabolic stability by shielding the lactam nitrogen from oxidative metabolism. Structurally, it enforces a twisted conformation that disrupts crystal symmetry, complicating crystallization but improving solubility. In receptor binding, the benzyl group occupies hydrophobic pockets—exemplified by 1-benzyl-1,2-dihydropyridin-2-ones exhibiting nanomolar affinity for neuronal ion channels. This pharmacophore feature is conserved in AMPA receptor antagonists where the benzyl phenyl ring engages in π-stacking with Phe residues [4] [9].
Bromo Substituent:The bromine at C6 serves dual roles:
Table 2: Impact of Substituents on Molecular Properties
Substituent | Role in Drug Design | Effect on Properties | Application Example |
---|---|---|---|
Benzyl (N1) | Lipophilicity enhancer | ↑ LogP, ↑ Metabolic stability | AMPA receptor antagonists [9] |
Conformational director | Prevents planarity, ↑ Solubility | ||
Bromo (C6) | Cross-coupling handle | Enables C–C/N bond formation | Fragment diversification [8] |
Electronic modulator | ↑ Electrophilicity at C5/C3 | Michael acceptors [6] |
The synergy between these groups enables rational optimization: Bromine allows late-stage diversification of the benzyl-dihydropyridinone core into targeted libraries, while the benzyl group provides a conserved hydrophobic anchor. This explains its utility as a building block for proteolysis-targeting chimeras (PROTACs) and kinase inhibitors where the bromine is replaced with heteroaryl groups mimicking ATP purines [6] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: